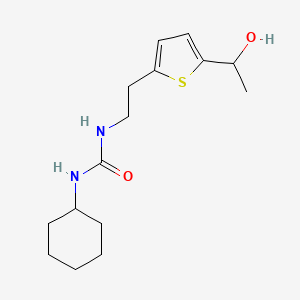

1-Cyclohexyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h7-8,11-12,18H,2-6,9-10H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEHDVWWTNFPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)NC2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxyethyl group: This step involves the addition of an ethyl group to the thiophene ring, followed by oxidation to introduce the hydroxyl group.

Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction where a cyclohexyl halide reacts with an appropriate nucleophile.

Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Potential Therapeutic Uses

Research indicates that 1-Cyclohexyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea exhibits several promising biological activities:

- Anti-inflammatory Effects : The thiophene moiety is known for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis.

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell growth, suggesting that this compound may also possess anticancer properties.

Urease Inhibition

The compound's structural characteristics align it with other thiourea derivatives known for their ability to inhibit urease, an enzyme linked to various medical conditions such as kidney stones and peptic ulcers. Research has demonstrated that thiourea derivatives can effectively reduce urease activity, indicating potential for therapeutic development in this area .

Study on Urease Inhibitors

A study focusing on urease inhibitors evaluated the efficacy of various thiourea derivatives, highlighting the importance of functional groups in enhancing inhibitory activity. The findings suggested that modifications to the thiourea structure could lead to compounds with improved potency and reduced toxicity .

Patent Literature Insights

Patent literature provides insights into the synthesis and potential applications of similar compounds. These documents often detail methods for creating derivatives with enhanced biological activity, emphasizing the role of the thiophene ring in mediating interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The urea moiety can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Urea Backbones

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

- Structure: Contains a nitroso (-NO) and chloroethyl group instead of the thiophene-hydroxyethyl moiety.

- Properties : Highly lipid-soluble, enabling blood-brain barrier penetration. Rapid plasma degradation (half-life ~5 min) into reactive intermediates like isocyanates and cyclohexylamine .

- Activity: Demonstrated carcinostatic activity against murine leukemia L1210, attributed to DNA alkylation via chloroethyl intermediates.

- Metabolism : Primarily renal excretion; biliary secretion and enterohepatic recirculation observed in dogs.

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea

- Structure: Features a cyano-substituted tetrahydrobenzo[b]thiophene and benzoyl hydrazone group.

- Properties: Reduced solubility due to the cyano group; likely targets enzymes via π-π stacking (benzoyl) and hydrogen bonding (urea).

- Activity : Presumed kinase or protease inhibition (common for thiophene derivatives), though specific data are unavailable .

1-Cyclohexyl-3-[[4-[2-[(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfonyl]urea

- Structure : Replaces the thiophene with a sulfonamide-linked phenyl group.

- Properties : Enhanced polarity from sulfonyl group, improving aqueous solubility.

- Role : Documented as a pharmaceutical impurity, highlighting synthetic challenges in urea-based drug manufacturing .

Physicochemical and Pharmacokinetic Differences

Key Observations :

- The thiophene ring’s electron-rich nature could facilitate binding to metalloenzymes or aromatic receptors, distinct from sulfonamide or nitrosourea analogues.

- Nitrosoureas (e.g., compound) exhibit rapid degradation and genotoxicity, whereas the target compound’s lack of nitroso groups may reduce such risks.

Biological Activity

1-Cyclohexyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound is characterized by the presence of a thiophene ring, which is often associated with various biological activities, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound contains a cyclohexyl group, a thiophene moiety, and a urea functional group, which contribute to its biological activity.

The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. The thiophene ring and hydroxyethyl group may enhance binding affinity and specificity towards these targets. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signal Transduction : It could affect signaling pathways associated with cancer cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Derivative : Utilizing appropriate precursors to create the thiophene ring.

- Urea Formation : Reacting the thiophene derivative with cyclohexyl isocyanate under controlled conditions.

- Purification : Employing techniques such as thin-layer chromatography to ensure high yields and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, compounds containing thiophene rings have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 26 | Apoptosis induction |

| Compound B | HeLa | 7.01 | Topoisomerase inhibition |

| Compound C | MCF-7 | 14.31 | Microtubule disassembly |

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been highlighted in research, where it demonstrated the ability to reduce pro-inflammatory cytokine production in vitro.

Study 1: Antitumor Efficacy

In a study conducted by Xia et al., derivatives similar to this compound were tested for antitumor efficacy against A549 lung cancer cells. The results indicated significant inhibition of cell proliferation with an IC50 value of 26 µM, suggesting effective growth inhibition through apoptosis pathways .

Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory properties of thiophene derivatives, reporting that certain compounds could significantly reduce levels of TNF-alpha and IL-6 in human macrophages, highlighting their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclohexyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring (e.g., introducing the 1-hydroxyethyl group via catalytic hydroxylation) followed by coupling with cyclohexyl isocyanate. Key steps include:

- Thiophene modification : Use transition-metal catalysts (e.g., Pd or Cu) for regioselective substitution .

- Urea bond formation : React the thiophene-ethylamine intermediate with cyclohexyl isocyanate under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar byproducts. Yield optimization requires strict control of stoichiometry and reaction time .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Employ a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm regiochemistry of the thiophene and urea linkage .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and rule out impurities .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable). SHELX software is widely used for refinement .

Q. What preliminary assays are recommended to assess the compound’s bioactivity?

- Methodological Answer : Prioritize target-agnostic screens:

- Enzyme inhibition : Use fluorometric assays (e.g., kinase or protease panels) at 10–100 µM concentrations .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility and stability : HPLC monitoring under physiological pH (7.4) to guide formulation .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Metabolite profiling : LC-MS to identify degradation products or active metabolites interfering with results .

- Structural analogs : Synthesize derivatives to isolate the impact of the 1-hydroxyethyl group on bioactivity .

Q. What computational strategies are effective in elucidating the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the urea moiety’s hydrogen-bonding potential .

- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

- QSAR modeling : Corrogate substituent effects (e.g., cyclohexyl vs. aryl groups) on activity using descriptors like logP and polar surface area .

Q. How can synthetic yield be improved without compromising purity?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time for thiophene functionalization (e.g., 30 min at 100°C vs. 12 hr conventional heating) .

- Flow chemistry : Enhances reproducibility in urea bond formation via precise mixing of intermediates .

- In situ FTIR monitoring : Identifies reaction endpoints to prevent over-functionalization .

Q. What strategies address instability of the 1-hydroxyethyl group during storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation .

- Co-crystallization : Use stabilizing agents (e.g., cyclodextrins) to protect the hydroxyethyl moiety .

- Derivatization : Temporarily convert the hydroxyl group to a stable ether or ester for long-term storage .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Fragment-based design : Synthesize analogs with modifications to the thiophene (e.g., methyl vs. halogen substituents) and urea linker (e.g., thiourea or carbamate) .

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .

- Crystal structure-guided optimization : Align SAR data with X-ray poses to prioritize sterically tolerant regions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- PK/PD modeling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .

- Metabolomics : Identify species-specific metabolism (e.g., cytochrome P450 differences) using liver microsomes .

- Prodrug approaches : Mask the hydroxyethyl group to improve pharmacokinetics .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| LogP | HPLC (C18 column, MeOH/H₂O) | 2.8 ± 0.3 | |

| Aqueous solubility (25°C) | Nephelometry | 0.12 mg/mL (pH 7.4) | |

| Melting point | Differential scanning calorimetry | 148–150°C (decomposes) | |

| IC₅₀ (kinase X) | Fluorescence polarization assay | 1.7 µM ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.